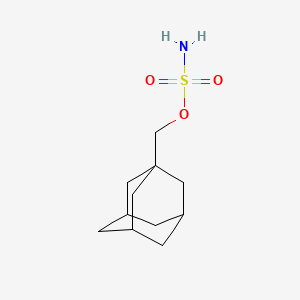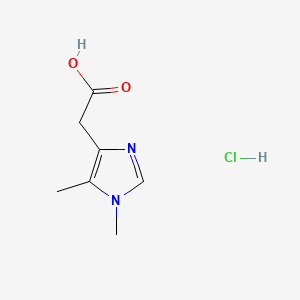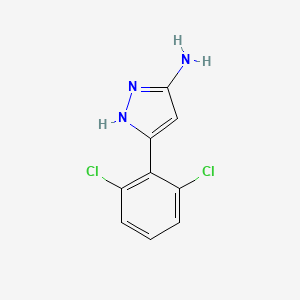
tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride is a complex organic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a tetrahydro-1H-3-benzazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the tert-butyl and aminomethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
For instance, the preparation of tert-butyl esters from amino acid derivatives can be achieved using tert-butanol and anhydrous magnesium sulfate as reagents . Another method involves the use of isocyanate intermediates for the amidation of protected amines under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using sodium borohydride.
Substitution: Substitution reactions, such as Suzuki–Miyaura coupling, can be carried out using boron reagents.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and boron reagents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters, while reduction with sodium borohydride can produce alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in the compound’s reactivity and stability. The compound can form complexes with proteins and other biomolecules, which can be studied using NMR spectroscopy .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H
Eigenschaften
Molekularformel |
C16H25ClN2O2 |
|---|---|
Molekulargewicht |
312.83 g/mol |
IUPAC-Name |
tert-butyl 7-(aminomethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-8-6-13-5-4-12(11-17)10-14(13)7-9-18;/h4-5,10H,6-9,11,17H2,1-3H3;1H |
InChI-Schlüssel |
ZVJBUDNIFNWFPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


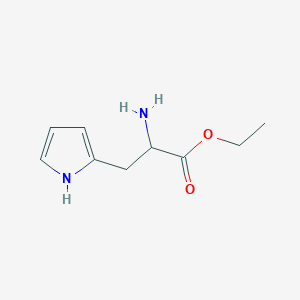

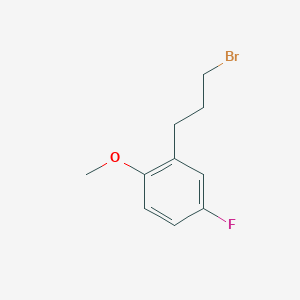

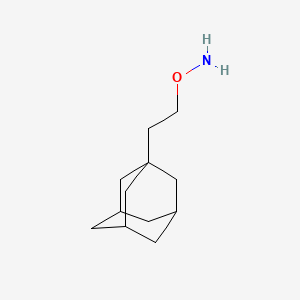
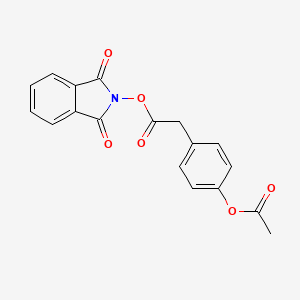
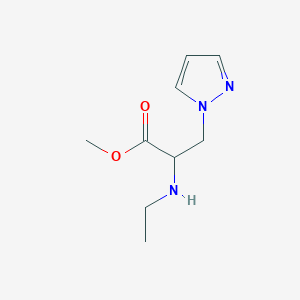
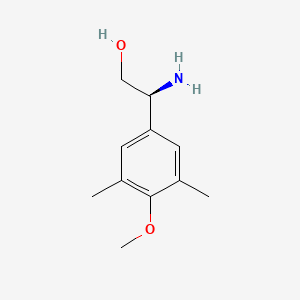
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
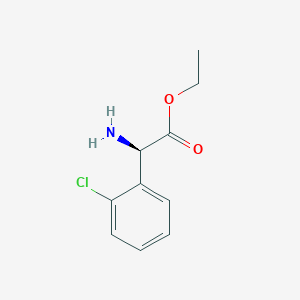
![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)
